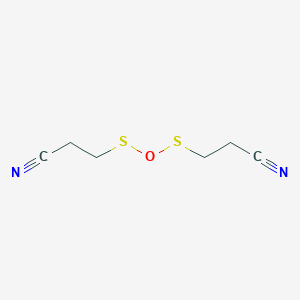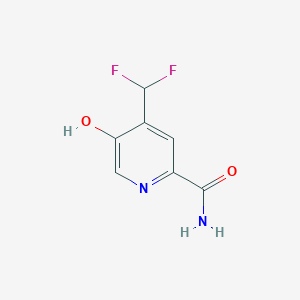
4-(Difluoromethyl)-5-hydroxypicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-5-hydroxypicolinamide is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and a hydroxyl group attached to a picolinamide backbone. The unique structural features of this compound make it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of picolinamide derivatives using difluoromethylation reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as acetonitrile, at elevated temperatures.
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-5-hydroxypicolinamide may involve large-scale difluoromethylation processesThe use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring consistent quality and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)-5-hydroxypicolinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the difluoromethyl group.
Major Products
The major products formed from these reactions include difluoromethylated alcohols, amines, and substituted derivatives, which can be further utilized in various applications .
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-5-hydroxypicolinamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-5-hydroxypicolinamide involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of various biochemical pathways, making the compound a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)-5-hydroxypicolinamide
- 4-(Difluoromethyl)-5-methylpicolinamide
- 4-(Difluoromethyl)-5-chloropicolinamide
Uniqueness
4-(Difluoromethyl)-5-hydroxypicolinamide is unique due to the presence of both the difluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the hydroxyl group increases its hydrogen-bonding capacity. These features make it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H6F2N2O2 |
|---|---|
Peso molecular |
188.13 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-5-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C7H6F2N2O2/c8-6(9)3-1-4(7(10)13)11-2-5(3)12/h1-2,6,12H,(H2,10,13) |
Clave InChI |
VPAGWPBQIJVKCL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1C(=O)N)O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[2,3-c]quinoline](/img/structure/B14747715.png)


![[30]Annulene](/img/structure/B14747734.png)
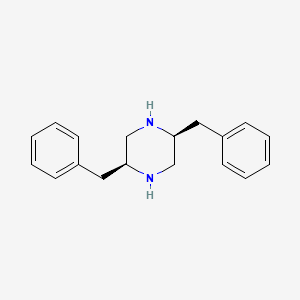
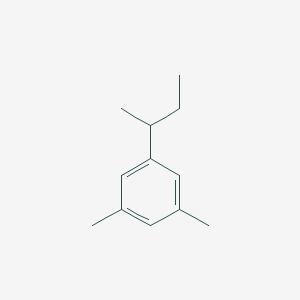
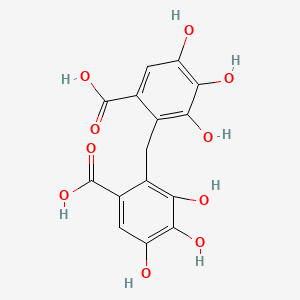


![Bicyclo[2.2.2]octane, 2,3-epoxy-](/img/structure/B14747761.png)
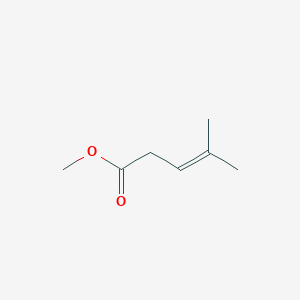

![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14747793.png)
